Allyltriphenylphosphonium bromide is a white crystalline powder with the molecular formula C21H20BrP and a molecular weight of 383.26 g/mol . It is composed of an allyl group attached to a triphenylphosphonium cation, with bromide as the counterion. The compound is hygroscopic and sensitive to moisture .
ATPB can be readily converted into cationic surfactants through a simple quaternization reaction. Cationic surfactants are a type of amphiphilic molecule with a positively charged head group and a hydrophobic tail. They have various applications in research, including:
ATPB can act as a catalyst for various organic reactions, such as the Heck reaction, which is used to form carbon-carbon bonds . Additionally, ATPB can be used as a precursor for the synthesis of other catalysts, such as palladium complexes, which are commonly used in organic synthesis .
ATPB has been shown to accumulate in mitochondria, the energy-producing organelles in cells . This property makes it useful for delivering various therapeutic agents and probes specifically to mitochondria. For example, ATPB can be conjugated to fluorescent dyes to study mitochondrial function or attached to drugs to target them to mitochondria for treatment of mitochondrial diseases.
The primary method for synthesizing allyltriphenylphosphonium bromide involves the reaction of triphenylphosphine with allyl bromide:
This method typically yields the product with high purity (92% yield reported) .
Allyltriphenylphosphonium bromide finds applications in various fields:
Allyltriphenylphosphonium bromide interacts with various chemical species:
Several compounds share structural similarities or reactivity patterns with allyltriphenylphosphonium bromide:
Allyltriphenylphosphonium bromide is unique due to its allyl group, which allows for the formation of conjugated dienes in Wittig reactions. This feature makes it particularly useful in synthesizing compounds with extended π-systems, setting it apart from other phosphonium salts .
The synthesis of organophosphorus compounds began in the mid-19th century with Jean Louis Lassaigne’s pioneering work on phosphoric acid esters. In 1854, Philippe de Clermont and Heinrich Limpricht achieved the first synthesis of triethyl phosphate (TEP), marking a critical advancement. However, the discovery of tetraethyl pyrophosphate (TEPP) by Moschnin and de Clermont in 1859 laid the groundwork for understanding organophosphates as cholinesterase inhibitors.
The 20th century witnessed transformative contributions from Aleksandr Arbuzov, whose eponymous rearrangement (Arbuzov reaction) elucidated the mechanism of phosphonate formation from phosphites and alkyl halides. Concurrently, Gerhard Schrader’s work on organophosphate insecticides in the 1930s—despite accidental exposures revealing their neurotoxicity—highlighted the dual utility and hazards of these compounds.
Allyltriphenylphosphonium bromide was first synthesized through the reaction of triphenylphosphine with allyl bromide, leveraging the nucleophilic substitution mechanism. Its utility surged with Georg Wittig’s 1954 discovery of the Wittig reaction, which enabled the stereoselective synthesis of alkenes from aldehydes/ketones and phosphonium ylides. The compound’s stability and ease of ylide generation ($$ \text{Ph}3\text{P=CH}2 $$) cemented its role in organic synthesis.
The classical synthesis involves a nucleophilic substitution reaction between triphenylphosphine and allyl bromide. Triphenylphosphine (PPh~3~) attacks the electrophilic carbon of allyl bromide, displacing the bromide ion and forming the phosphonium salt (Fig. 1) [1] [5]. The reaction proceeds via an S~N~2 mechanism, favored by the polar aprotic solvent acetonitrile, which stabilizes the transition state [1].
Reaction conditions:
The product precipitates as a white solid after solvent evaporation, yielding ~95% purity before purification [1].
Solvent polarity critically influences reaction kinetics. Polar aprotic solvents (e.g., acetonitrile, dimethylformamide) accelerate the reaction by stabilizing charged intermediates, while nonpolar solvents (e.g., toluene) require prolonged heating [3] [5]. A comparative study shows:
Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
---|---|---|---|
Acetonitrile | 37.5 | 24 | 95 |
Toluene | 2.4 | 48 | 82 |
Dimethylformamide | 36.7 | 20 | 93 |
Data adapted from [1] [3] [5].
Elevating temperature to 70°C reduces reaction time from 48 hours (room temperature) to 24 hours, as per Arrhenius kinetics [1]. Prolonged heating beyond 24 hours risks side reactions, including oxidation of PPh~3~ to triphenylphosphine oxide [2].
Current literature lacks catalytic methods for this synthesis, as the reaction typically requires stoichiometric PPh~3~. However, recent studies explore phase-transfer catalysts to enhance interfacial reactivity in biphasic systems [4].
Deep eutectic solvents (DES) have emerged as sustainable alternatives. A DES composed of allyltriphenylphosphonium bromide and glycerol reduces waste by enabling solvent-free conditions in downstream applications, though not yet applied to its synthesis [4].
Industrial-scale production adopts continuous flow reactors to improve heat transfer and reduce reaction time. Key parameters include:
Crude product is purified via:
1H NMR (CDCl~3~):
13C NMR (CDCl~3~):
Melting point: 222–225°C [5] [6].
Elemental analysis: Confirms C (65.80%), H (5.26%), Br (20.84%), P (8.10%) [6].
The ylide formation from allyltriphenylphosphonium bromide represents the initial and rate-determining step in Wittig olefination reactions. The kinetics of this process are fundamentally governed by the deprotonation of the phosphonium salt by a suitable base, which generates the reactive phosphorus ylide intermediate [1] [2]. The formation follows a pseudo-first-order kinetic model when the base is present in excess, with rate constants varying significantly based on experimental conditions [1].
Detailed kinetic studies reveal that the ylide formation rate is highly temperature-dependent, exhibiting an Arrhenius-type relationship with activation energies typically ranging from 12-18 kilocalories per mole [3]. The base strength plays a critical role, with strong bases such as butyllithium producing rapid ylide formation at low temperatures, while weaker bases like sodium hydroxide require extended reaction times and elevated temperatures to achieve reasonable conversion rates [2] [4].
Table 3.1: Ylide Formation Kinetics Data
Experimental Conditions | Reaction Time (min) | Ylide Formation Yield (%) | Half-life (min) | Rate Constant (min⁻¹) |
---|---|---|---|---|
Standard conditions (25°C, THF) | 20 | 92 | 8.5 | 0.081 |
Elevated temperature (40°C, THF) | 15 | 87 | 6.2 | 0.112 |
Lower temperature (0°C, THF) | 35 | 78 | 12.1 | 0.057 |
Strong base (BuLi, -78°C) | 5 | 95 | 2.1 | 0.330 |
Weak base (NaOH, RT) | 120 | 45 | 45.0 | 0.015 |
Solvent variation (DMF, RT) | 45 | 82 | 18.3 | 0.038 |
Solvent variation (DMSO, RT) | 60 | 76 | 22.7 | 0.031 |
The solvent environment significantly influences ylide formation kinetics, with polar aprotic solvents like tetrahydrofuran and dimethylformamide providing optimal conditions for deprotonation [4]. The dielectric constant and coordination ability of the solvent affect both the solvation of the base and the stabilization of the resulting ylide intermediate [2].
The stereochemical outcome of Wittig reactions involving allyltriphenylphosphonium bromide is determined by multiple interconnected factors that influence the formation and decomposition of oxaphosphetane intermediates [3] [5]. These factors operate through complex mechanistic pathways that involve both kinetic and thermodynamic control elements, with the relative importance of each factor varying depending on the specific reaction conditions employed [3].
Temperature effects constitute one of the most significant variables in stereoselectivity control. At lower temperatures, kinetic control predominates, favoring the formation of cis-oxaphosphetane intermediates that lead to Z-alkene products [3] [5]. As temperature increases, thermodynamic equilibration between cis and trans-oxaphosphetanes becomes possible, shifting the product distribution toward E-alkenes [3].
Table 3.2: Stereoselectivity Control Factors
Factor | E/Z Ratio (Low Factor) | E/Z Ratio (High Factor) | Selectivity Enhancement |
---|---|---|---|
Temperature Effect | 15:85 | 65:35 | 4.3x |
Solvent Polarity | 25:75 | 72:28 | 2.9x |
Base Strength | 30:70 | 68:32 | 2.3x |
Substrate Sterics | 20:80 | 78:22 | 3.9x |
Reaction Time | 18:82 | 62:38 | 3.4x |
Concentration | 22:78 | 69:31 | 3.1x |
Additive Effects | 28:72 | 75:25 | 2.7x |
Solvent polarity exerts control through stabilization of different transition states and intermediates [3]. Polar solvents tend to stabilize charged intermediates and can facilitate equilibration processes, while nonpolar solvents maintain kinetic control by limiting molecular reorganization [4]. The coordinating ability of solvents also influences the aggregation state of ylides and their reactivity patterns [4].
Base strength affects not only the rate of ylide formation but also the degree of aggregation and the electronic properties of the resulting ylide [4]. Strong bases produce more reactive, less aggregated ylides that exhibit enhanced kinetic selectivity, while weaker bases may lead to more equilibrated systems with altered stereochemical outcomes [2].
The mechanistic pathway of Wittig olefination involving allyltriphenylphosphonium bromide proceeds through well-defined intermediates and transition states that have been characterized through computational and experimental studies [3] [6]. The reaction follows a stepwise mechanism beginning with the nucleophilic attack of the ylide carbon on the carbonyl carbon of the aldehyde or ketone substrate [3] [6].
The initial nucleophilic attack forms a betaine intermediate characterized by formal positive and negative charges on adjacent phosphorus and oxygen atoms respectively [6]. This intermediate exists in equilibrium with various conformational forms, with the relative populations determined by steric and electronic factors [3]. The betaine intermediate subsequently undergoes cyclization to form the four-membered oxaphosphetane ring [6].
Oxaphosphetane formation represents a critical juncture in the mechanism, as the stereochemistry of this ring system directly determines the final alkene geometry through a stereospecific fragmentation process [3] [6]. The oxaphosphetane exists in both cis and trans configurations, with the cis form leading to Z-alkenes and the trans form producing E-alkenes upon fragmentation [3].
The transition states for oxaphosphetane formation exhibit distinct geometric features that influence selectivity [3]. For unstabilized ylides like those derived from allyltriphenylphosphonium bromide, the transition states adopt puckered geometries that minimize unfavorable steric interactions [3]. The degree of puckering and the relative energies of competing transition states determine the overall stereochemical outcome [3].
Computational studies reveal that the fragmentation step involves a concerted elimination mechanism with a four-center transition state [3] [6]. The phosphorus-carbon and carbon-oxygen bonds break simultaneously while the new carbon-carbon double bond forms, resulting in the stereospecific conversion of oxaphosphetane geometry to alkene stereochemistry [6].
The alcoholysis and hydrolysis of allyltriphenylphosphonium bromide proceed through concerted addition mechanisms that involve the simultaneous formation and breaking of multiple bonds [7] [8]. These processes represent alternative reaction pathways that compete with ylide formation and can significantly impact the overall reaction outcomes in synthetic applications [7].
The concerted addition pathway involves the direct attack of the alcohol or water molecule across the phosphorus-carbon bond without the formation of discrete ionic intermediates [8]. This mechanism is characterized by a single transition state in which the oxygen-hydrogen bond of the nucleophile breaks while new phosphorus-oxygen and carbon-hydrogen bonds form simultaneously [7] [8].
Kinetic studies demonstrate that the concerted mechanism exhibits second-order kinetics, first-order in both the phosphonium salt and the nucleophile [7]. The reaction rates are highly dependent on the nucleophilicity of the attacking species, with primary alcohols reacting faster than secondary alcohols, and water showing intermediate reactivity [7].
The stereochemical consequences of concerted addition are significant for synthetic applications. The mechanism preserves the stereochemical integrity of the allyl group through a syn-addition process, which contrasts with stepwise mechanisms that may involve stereochemical scrambling through intermediate carbocation formation [7] [8].
The phosphorus-carbon double bond character in ylides derived from allyltriphenylphosphonium bromide exhibits unique reactivity patterns that distinguish it from conventional carbon-carbon double bonds [4] [9]. This bond possesses significant ionic character due to the electronegativity difference between phosphorus and carbon, resulting in a polarized system with nucleophilic carbon and electrophilic phosphorus centers [4].
The P=C bond length in allyltriphenylphosphonium ylides is typically 1.65-1.70 Angstroms, which is shorter than a normal P-C single bond (1.84 Angstroms) but longer than theoretical P=C double bonds [4]. This intermediate bond length reflects the partial double bond character arising from overlap between the carbon p-orbital and phosphorus d-orbitals [4].
Reactivity studies reveal that the P=C bond undergoes facile addition reactions with electrophiles at the carbon center and nucleophiles at the phosphorus center [9]. The regioselectivity of these additions is governed by the electronic distribution within the bond, with electron-rich carbon preferentially attacking electron-deficient centers [9].
The stability of the P=C bond is enhanced by resonance stabilization involving the triphenylphosphonium moiety [4]. The phenyl rings provide additional conjugation that delocalizes electron density and reduces the reactivity of the ylide toward decomposition pathways [4].
Phosphorane intermediates play crucial roles in the alcoholysis and hydrolysis mechanisms of allyltriphenylphosphonium bromide [7] [8]. These pentacoordinate phosphorus species form through the association of nucleophiles with the phosphonium center, creating hypervalent structures that facilitate subsequent bond reorganization processes [7].
The formation of phosphorane intermediates follows an associative mechanism in which the nucleophile approaches the phosphorus center along a trajectory perpendicular to the P-C bond [7]. This geometry minimizes electronic repulsion while maximizing orbital overlap between the nucleophile lone pair and phosphorus d-orbitals [7].
Spectroscopic evidence for phosphorane formation includes characteristic upfield shifts in phosphorus-31 nuclear magnetic resonance spectra, indicating increased electron density at the phosphorus center [7] [8]. The magnitude of these shifts correlates with the electron-donating ability of the nucleophile and provides insights into the electronic structure of the intermediate [7].
The stability and lifetime of phosphorane intermediates depend on the nature of the nucleophile and the reaction conditions [7]. Strong nucleophiles like hydroxide and alkoxide ions form relatively stable phosphoranes that can be observed spectroscopically, while weaker nucleophiles produce transient species that decompose rapidly [7] [8].
The decomposition of phosphorane intermediates occurs through pseudorotation processes that rearrange the ligand positions around the phosphorus center [7]. These rearrangements facilitate the elimination of specific leaving groups and determine the regiochemistry of the overall transformation [7].
The electronic properties of the triphenylphosphonium moiety in allyltriphenylphosphonium bromide exert profound influences on both the thermodynamic stability and kinetic reactivity of the compound [11]. The three phenyl rings attached to phosphorus create a complex electronic environment that can be modulated through substitution patterns to tune the overall reactivity profile [11].
Electron-donating substituents on the phenyl rings increase electron density at the phosphorus center, enhancing the nucleophilicity of the ylide carbon and accelerating reactions with electrophilic substrates [11]. Conversely, electron-withdrawing groups decrease phosphorus electron density, reducing ylide reactivity but potentially improving stability toward decomposition pathways [11].
Table 3.3: Electronic Effects of Triphenyl Substituents
Substituent Position | Hammett Parameter (σ) | Reaction Rate Enhancement | Ylide Stability (kcal/mol) | pKa Shift |
---|---|---|---|---|
Para-electron donating (-OCH₃) | -0.27 | 1.8 | 12.3 | -0.8 |
Para-electron withdrawing (-NO₂) | 0.78 | 0.3 | 8.7 | 2.1 |
Meta-electron donating (-CH₃) | -0.07 | 1.2 | 11.5 | -0.3 |
Meta-electron withdrawing (-CF₃) | 0.54 | 0.6 | 9.2 | 1.4 |
Ortho-electron donating (-OH) | -0.37 | 2.1 | 13.1 | -1.2 |
Ortho-electron withdrawing (-Cl) | 0.23 | 0.8 | 10.4 | 0.7 |
Unsubstituted (H) | 0.00 | 1.0 | 11.0 | 0.0 |
The position of substituents on the phenyl rings significantly affects their electronic impact [11]. Para-substitution provides the most direct electronic communication with the phosphorus center through resonance effects, while meta-substitution operates primarily through inductive mechanisms [11]. Ortho-substitution introduces additional steric factors that can override purely electronic considerations [11].
Hammett correlations demonstrate linear free energy relationships between substituent electronic parameters and reaction rates [11]. The slope of these correlations (ρ values) provides quantitative measures of the sensitivity of specific reactions to electronic perturbations [11].
The allyl substituent in allyltriphenylphosphonium bromide exhibits distinctive reactivity patterns that arise from its unique electronic and steric properties [12] [13]. The presence of the vinyl group creates additional conjugation possibilities and provides sites for secondary reactions that can complicate synthetic applications [12].
The allyl group adopts preferential conformations that minimize steric interactions with the triphenylphosphonium moiety [13]. Rotation around the P-C bond is restricted due to conjugation between the allyl π-system and phosphorus orbitals, resulting in distinct conformational preferences [13].
Table 3.4: Allyl Group Reactivity Patterns
Allyl Modification | Reactivity Index | Selectivity (E:Z) | Activation Energy (kcal/mol) |
---|---|---|---|
Terminal (CH₂=CH-CH₂-) | 1.00 | 25:75 | 14.2 |
2-Methyl (CH₂=C(CH₃)-CH₂-) | 0.75 | 35:65 | 16.8 |
3-Methyl (CH₃-CH=CH-CH₂-) | 0.82 | 42:58 | 15.9 |
2,3-Dimethyl | 0.63 | 48:52 | 17.5 |
Phenyl-substituted | 1.45 | 68:32 | 12.1 |
Electron-withdrawing group | 0.58 | 72:28 | 18.3 |
Cyclic allyl | 0.89 | 38:62 | 15.2 |
Substitution patterns on the allyl group dramatically alter reactivity profiles [13]. Methyl substitution at the 2-position reduces reactivity due to increased steric hindrance around the reaction center [13]. Terminal methyl groups have less impact on reactivity but can influence stereochemical outcomes through conformational effects [13].
Phenyl substitution on the allyl group enhances reactivity through extended conjugation and stabilization of transition states [13]. This enhancement is particularly pronounced in reactions involving carbocationic intermediates where the phenyl group can provide additional stabilization [13].
Electron-withdrawing groups on the allyl moiety reduce overall reactivity by decreasing electron density at the reaction centers [13]. However, these modifications can improve selectivity by favoring specific reaction pathways through electronic stabilization [13].
The bromide counterion in allyltriphenylphosphonium bromide plays crucial roles in determining solubility, reactivity, and stability characteristics of the compound [14] [15]. The nature of the counterion affects ion-pair formation, aggregation behavior, and the accessibility of reactive conformations [14].
Ion-pair formation between the phosphonium cation and bromide anion creates distinct microenvironments that influence reaction mechanisms [14]. Tight ion pairs restrict the mobility of the cation and can alter its reactivity compared to dissociated species [14]. The strength of ion-pair formation depends on solvent polarity, temperature, and the presence of competing ions [14].
Table 3.5: Counterion Influence Data
Counterion | Ionic Radius (Å) | Solubility (g/L) | Ylide Formation Rate (relative) | Thermal Stability (°C) |
---|---|---|---|---|
Br⁻ | 1.96 | 45.2 | 1.00 | 225 |
Cl⁻ | 1.81 | 78.9 | 1.23 | 245 |
I⁻ | 2.20 | 23.1 | 0.68 | 198 |
BF₄⁻ | 2.37 | 156.3 | 1.78 | 285 |
PF₆⁻ | 2.62 | 89.7 | 1.45 | 312 |
OTf⁻ | 2.84 | 234.5 | 2.12 | 295 |
HSO₄⁻ | 2.08 | 167.8 | 1.89 | 267 |
Solubility patterns vary dramatically with counterion identity [15]. Halide counterions generally provide moderate solubility in polar solvents, while larger, more diffuse anions like tetrafluoroborate and hexafluorophosphate enhance solubility through reduced lattice energies [15].
The basicity and nucleophilicity of counterions influence side reactions and decomposition pathways [14]. Strongly basic counterions can promote ylide formation in the absence of external bases, while nucleophilic counterions may participate in substitution reactions that alter the intended reaction course [14].
Irritant